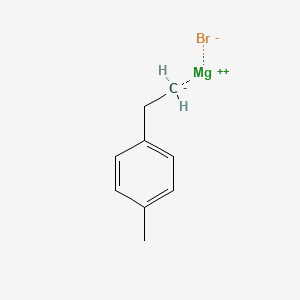

4-Methylphenethylmagnesium bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Methylphenethylmagnesium bromide is a compound with the molecular formula C9H11BrMg . It is not intended for human or veterinary use and is typically used for research purposes.

Molecular Structure Analysis

The molecular structure of this compound involves intramolecular and intermolecular interactions. These interactions shift the NH, OH, and CH stretching vibrations to lower frequency and their bending vibrations to higher frequency when compared with pure 4MLBA vibrations . The Br- vibration predicted through Raman spectral analysis ensures the association of bromide anion in the molecular structure .

Applications De Recherche Scientifique

Synthesis of Complex Organic Molecules

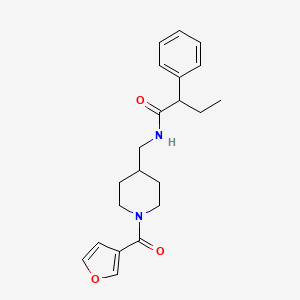

One of the primary applications of 4-Methylphenethylmagnesium bromide is in the synthesis of complex organic molecules. For example, the preparation and reactions of 2-furylmagnesium bromide and 3-methyl-2-furylmagnesium bromide have been studied, demonstrating their utility in producing compounds like rosefuran and sesquirosefuran through reactions with various bromides (TakedaAkira & TsuboiSadao, 1977).

Mechanistic Studies in Polymerization

Mechanistic studies have utilized phenylmagnesium bromide derivatives in investigating the catalytic processes behind chain-growth polymerization. Such research helps in understanding the role of Grignard reagents in polymer science, illustrating their impact on developing polymeric materials with specific properties (Erica L. Lanni & A. McNeil, 2009).

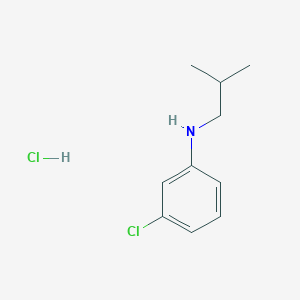

Development of Coordination Compounds

The synthesis of coordination compounds is another area where Grignard reagents find application. For instance, the transformation of 3-methylbutylmagnesium bromide with Lawesson’s Reagent led to the creation of nickel(II) and cobalt(II) complexes, showcasing the role of Grignard reagents in metal-organic chemistry (Ertuğrul Gazi SAĞLAM et al., 2010).

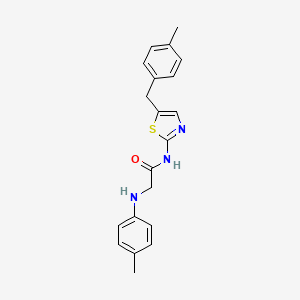

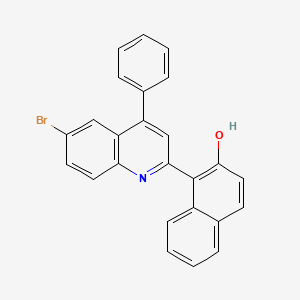

Asymmetric Synthesis

In the field of asymmetric synthesis, Grignard reagents are used to produce axially chiral compounds. For example, cross-coupling of 2-methyl-1-naphthylmagnesium bromide with dibromonaphthalenes in the presence of a chiral catalyst yielded axially chiral ternaphthalenes, highlighting the reagent’s utility in enantioselective synthesis (Tamio Hayashi et al., 1989).

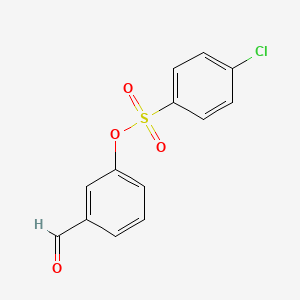

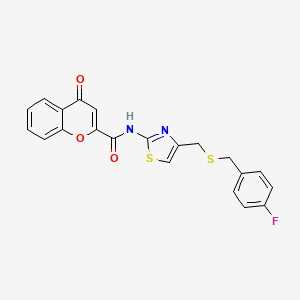

Chemical Sensors Development

Lastly, Grignard reagents have been instrumental in developing chemical sensors. For instance, a novel NIR region fluoride sensor utilizing the aza-boron-dipyrromethene fluorophore was synthesized through reactions involving arylmagnesium bromide, demonstrating the importance of Grignard reagents in creating sensitive and selective sensors for environmental and biological applications (Bin Zou et al., 2014).

Propriétés

IUPAC Name |

magnesium;1-ethyl-4-methylbenzene;bromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11.BrH.Mg/c1-3-9-6-4-8(2)5-7-9;;/h4-7H,1,3H2,2H3;1H;/q-1;;+2/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKKNQRRZISKHY-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C[CH2-].[Mg+2].[Br-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrMg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.39 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((3-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-(trifluoromethyl)phenyl)acetamide](/img/structure/B2720080.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{1-[(3-nitrophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}propanamide](/img/structure/B2720086.png)

![3-(1-(2-(4-chlorophenoxy)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2720087.png)

![N-(2,6-difluorobenzyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2720099.png)